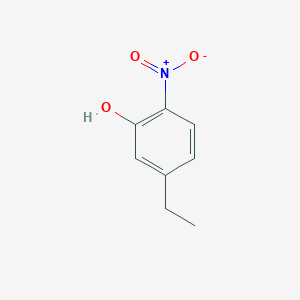

5-Ethyl-2-nitrophenol

Description

BenchChem offers high-quality 5-Ethyl-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIUQVPMLSGDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-2-nitrophenol (CAS 101664-28-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5-Ethyl-2-nitrophenol, a valuable building block in organic synthesis. Given the limited availability of experimental data for this specific compound, this document integrates computed data with extrapolated information from closely related analogs, such as 2-nitrophenol and its methyl-substituted counterparts. This approach ensures a scientifically grounded yet practical resource for professionals in research and development.

Molecular Identity and Structure

5-Ethyl-2-nitrophenol is a substituted aromatic compound characterized by a phenol ring bearing both an ethyl and a nitro functional group. The strategic placement of these groups influences its reactivity and potential applications in the synthesis of more complex molecules.

-

IUPAC Name : 5-ethyl-2-nitrophenol[1]

-

CAS Number : 101664-28-2[1]

-

Molecular Formula : C₈H₉NO₃[1]

-

Molecular Weight : 167.16 g/mol [1]

-

Canonical SMILES : CCC1=CC(=C(C=C1)[O-])O[1]

-

InChI Key : YJIUQVPMLSGDMP-UHFFFAOYSA-N[1]

Computed Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 5-Ethyl-2-nitrophenol, providing a foundational understanding of its molecular characteristics. These values are derived from computational models and serve as valuable estimates in the absence of extensive experimental data.[1]

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 167.058243149 Da | PubChem[1] |

| Topological Polar Surface Area | 66.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Synthesis and Purification

A representative protocol for the synthesis of a structurally similar compound, 2-methyl-5-nitrophenol, involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis. This method could potentially be adapted for the synthesis of 5-Ethyl-2-nitrophenol, starting from 2-ethyl-5-nitroaniline.

Conceptual Synthetic Workflow:

Caption: Key reactive sites of 5-Ethyl-2-nitrophenol.

-

Acidity of the Phenolic Hydroxyl Group : The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases the acidity of the phenol compared to unsubstituted phenol. This facilitates the formation of phenoxide salts upon reaction with a base.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation opens pathways to a wide range of substituted anilines, which are valuable intermediates in pharmaceutical and dye synthesis.

-

Electrophilic Aromatic Substitution : The aromatic ring can undergo further electrophilic substitution reactions. The directing effects of the existing substituents (hydroxyl, ethyl, and nitro groups) will determine the position of the incoming electrophile.

-

Reactivity of Nitrophenols : Nitrophenols, in general, are combustible solids and can form explosive mixtures with air when finely divided. [2]They are also strong oxidizers that can react violently with reducing agents. [2]They are incompatible with strong acids, caustics, and aliphatic amines. [2]

Safety and Handling

Due to the lack of specific toxicological data for 5-Ethyl-2-nitrophenol, it is prudent to handle this compound with the same precautions as for other nitrophenols, such as 2-nitrophenol.

-

General Hazards : Nitrophenols are considered hazardous substances. [2]They can be harmful by inhalation, in contact with skin, and if swallowed. [2]They are also irritating to the eyes, respiratory system, and skin. [2]* Health Effects : Inhalation or ingestion of nitrophenols can lead to headaches, drowsiness, nausea, and cyanosis (a blue discoloration of the skin due to lack of oxygen). [3]These compounds can be absorbed through the skin. [3]* Handling Precautions :

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials. A recommended storage temperature is 2-8 °C.

Potential Applications

As a substituted nitrophenol, 5-Ethyl-2-nitrophenol holds potential as a key intermediate in the synthesis of a variety of target molecules in several industries:

-

Pharmaceuticals : The structural motif is present in various bioactive molecules. The functional groups allow for diverse chemical transformations to build more complex drug candidates.

-

Agrochemicals : Nitrophenols and their derivatives have been utilized in the development of herbicides and pesticides.

-

Dyes and Pigments : The chromophoric nature of the nitrophenol core makes it a candidate for the synthesis of azo dyes and other colorants.

The true potential of 5-Ethyl-2-nitrophenol lies in the hands of researchers and process chemists who can leverage its unique substitution pattern to design and synthesize novel compounds with desired properties.

References

-

PubChem. (n.d.). 5-Ethyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved February 3, 2026, from [Link]

Sources

Technical Guide: 5-Ethyl-2-Nitrophenol – Structural Analysis & Synthetic Utility

Executive Summary: The Orthogonal Scaffold

5-Ethyl-2-nitrophenol (CAS: 101664-28-2) represents a critical, albeit under-discussed, intermediate in the synthesis of substituted benzoxazoles and aniline derivatives. Unlike its para-isomer counterparts, this molecule offers a unique 1,2,5-substitution pattern that allows for the precise introduction of ethyl groups into heterocyclic pharmacophores without steric crowding at the active site.

This guide dissects the molecular architecture, validated synthetic pathways, and analytical fingerprints of 5-ethyl-2-nitrophenol, providing a self-validating protocol for its integration into high-value drug development pipelines.

Molecular Architecture & Identity

Understanding the physicochemical baseline is prerequisite to experimental design. The nitro group at the ortho position relative to the hydroxyl moiety creates a strong intramolecular hydrogen bond, significantly influencing solubility and spectral properties.

Table 1: Physicochemical Profile

| Property | Specification | Technical Insight |

| IUPAC Name | 5-Ethyl-2-nitrophenol | Defines substitution logic (OH=1, NO₂=2, Et=5).[1][2][3] |

| CAS Registry | 101664-28-2 | Primary identifier for sourcing.[4] |

| Molecular Formula | C₈H₉NO₃ | Unsaturation Degree = 5 (Benzene ring + Nitro). |

| Molecular Weight | 167.16 g/mol | Ideal fragment size (<200 Da) for fragment-based drug design. |

| SMILES | CCC1=CC(O)=C(C=C1)=O | Machine-readable string for chemoinformatics.[5][6][7] |

| pKa (Predicted) | ~7.2 | Acidity enhanced by ortho-nitro electron withdrawal. |

| LogP | 2.7 | Moderate lipophilicity; membrane permeable. |

Structural Note: The intramolecular H-bond between the phenolic -OH and the nitro oxygen reduces the compound's boiling point relative to its isomers and increases its solubility in non-polar solvents like dichloromethane.

Synthetic Logic: Regioselective Construction

The synthesis of 5-ethyl-2-nitrophenol is a classic exercise in directing group competition. The precursor, 3-ethylphenol , contains two directing groups:

-

Hydroxyl (-OH): Strong activator, ortho/para director.

-

Ethyl (-Et): Weak activator, ortho/para director.

Mechanistic Pathway

To achieve the 1,2,5-substitution pattern, nitration must occur ortho to the hydroxyl and para to the ethyl group.

-

Site A (C2): Sterically hindered (sandwiched between OH and Et). Unfavorable.

-

Site B (C4): Para to OH, ortho to Et. Major competitor.

-

Site C (C6): Ortho to OH, para to Et. Target Position.

Experimental conditions must be tuned (low temperature, controlled stoichiometry) to favor the kinetic product or allow for separation of the C6 (target) and C4 isomers.

Visualization: Synthetic Flow & Regiochemistry

The following diagram illustrates the critical decision points in the synthesis workflow.

Figure 1: Synthetic flowchart demonstrating the nitration of 3-ethylphenol. The target isomer is separable via steam distillation due to the "ortho effect" (intramolecular H-bonding).

Analytical Characterization (Self-Validating Protocol)

To ensure the identity of the synthesized compound, the following spectral features must be observed. These predictions are grounded in the empirical shifts of the validated methyl-analog (2-methyl-5-nitrophenol).

Proton NMR (¹H-NMR) in CDCl₃

-

δ 10.5 ppm (1H, s): Phenolic OH. Highly deshielded due to intramolecular H-bond with the nitro group. Diagnostic peak.

-

δ 8.0 ppm (1H, d, J=8.5 Hz): H-3 proton. Deshielded by the adjacent nitro group.

-

δ 6.9 ppm (1H, s/d): H-6 proton. Ortho to OH, para to NO₂. Appears as a singlet or fine doublet (meta-coupling).

-

δ 6.8 ppm (1H, d, J=8.5 Hz): H-4 proton. Coupling with H-3.

-

δ 2.6 ppm (2H, q): Methylene of the ethyl group.

-

δ 1.2 ppm (3H, t): Methyl of the ethyl group.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

-

Target Mass: [M-H]⁻ = 166.15 m/z.

-

Fragmentation: Loss of NO₂ group (M-46) is a common fragmentation pattern for nitro-aromatics.

Applications in Drug Development

5-Ethyl-2-nitrophenol serves as a high-fidelity scaffold for "Scaffold Hopping" in medicinal chemistry.

Benzoxazole Synthesis

Reduction of the nitro group yields 2-amino-5-ethylphenol . Condensation of this amino-phenol with carboxylic acids or aldehydes generates 6-ethylbenzoxazoles .

-

Relevance: Benzoxazoles are privileged structures in kinase inhibitors and antimicrobial agents. The 6-ethyl substitution provides hydrophobic bulk that can fill specific pockets in enzyme active sites (e.g., COX-2 or specific Tyrosine Kinases).

Bioisosteric Replacement

The 5-ethyl-2-nitrophenol moiety can act as a bioisostere for specific indole fragments, maintaining the hydrogen bond donor (OH) and acceptor (NO₂) capability while altering the metabolic stability profile.

Workflow: From Intermediate to API

Figure 2: Conversion of 5-ethyl-2-nitrophenol into a bioactive benzoxazole pharmacophore.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15596714, 5-Ethyl-2-nitrophenol. Retrieved from [Link][6]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]

- 3. lobachemie.com [lobachemie.com]

- 4. 5-ethyl-2-nitro-phenol;CAS No.:101664-28-2 [chemshuttle.com]

- 5. 2-Methyl-5-nitrophenol(5428-54-6) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Ethyl-2-nitrophenol | C8H9NO3 | CID 15596714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Ethyl-5-nitrophenol | C8H9NO3 | CID 18980077 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-ethyl-2-nitrophenol in Organic Solvents versus Water

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-ethyl-2-nitrophenol, a key intermediate in various chemical syntheses. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility in aqueous and organic media. We present a comparative analysis of its expected solubility in a range of common laboratory solvents, supported by data from analogous compounds and predictive models. Furthermore, this guide offers a detailed, field-proven experimental protocol for the accurate determination of 5-ethyl-2-nitrophenol's solubility using the industry-standard shake-flask method, ensuring scientific integrity and reproducibility. Visual aids, including molecular interaction diagrams, are provided to enhance the understanding of the underlying chemical principles.

Introduction: The Significance of 5-ethyl-2-nitrophenol and Its Solubility

5-ethyl-2-nitrophenol is an aromatic organic compound of significant interest in the chemical and pharmaceutical industries. Its molecular structure, featuring a phenol group, a nitro group, and an ethyl substituent, imparts a unique combination of chemical properties that make it a valuable precursor in the synthesis of dyes, agrochemicals, and pharmaceutical agents. The solubility of 5-ethyl-2-nitrophenol is a critical physicochemical parameter that dictates its behavior in various applications, from reaction kinetics and purification processes to its bioavailability and environmental fate.

Understanding the solubility of 5-ethyl-2-nitrophenol in different solvent systems is paramount for optimizing synthetic routes, developing robust formulation strategies, and conducting accurate toxicological and environmental impact assessments. This guide aims to provide a deep dive into the factors influencing its solubility, offering both theoretical insights and practical methodologies for its determination.

Theoretical Framework: Unraveling the Molecular Interactions Governing Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For 5-ethyl-2-nitrophenol, its solubility is a complex interplay of its polarity, hydrogen bonding capabilities, and the influence of its specific functional groups.

The Role of Polarity and the "Like Dissolves Like" Principle

The polarity of a molecule is determined by the distribution of electron density across its structure. Solvents can be broadly classified as polar (e.g., water, methanol, ethanol) or nonpolar (e.g., hexane, toluene). Polar solvents have significant partial positive and negative charges and are effective at dissolving polar or ionic solutes. Nonpolar solvents, with a more even distribution of electron density, are better suited for dissolving nonpolar solutes.

5-ethyl-2-nitrophenol possesses both polar and nonpolar characteristics. The hydroxyl (-OH) and nitro (-NO2) groups are polar and capable of engaging in dipole-dipole interactions and hydrogen bonding. Conversely, the benzene ring and the ethyl (-CH2CH3) group are nonpolar. The overall polarity of the molecule, therefore, is a balance of these opposing features.

Hydrogen Bonding: A Key Determinant of Aqueous Solubility

Hydrogen bonding is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen). The hydroxyl group of 5-ethyl-2-nitrophenol can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors.

In water, a highly polar protic solvent, the ability to form hydrogen bonds is a primary driver of solubility. However, the presence of the nitro group in the ortho position to the hydroxyl group in 2-nitrophenol derivatives leads to the formation of a strong intramolecular hydrogen bond. This internal hydrogen bond significantly reduces the ability of the hydroxyl group to form intermolecular hydrogen bonds with water molecules, thereby decreasing its aqueous solubility.[1]

The Influence of the Ethyl and Nitro Groups

The ethyl group is a nonpolar, hydrophobic (water-repelling) substituent. Its presence on the benzene ring increases the overall nonpolar character of the 5-ethyl-2-nitrophenol molecule, further contributing to its limited solubility in water and enhancing its solubility in organic solvents.

The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton. However, its primary impact on solubility in this context is its participation in the intramolecular hydrogen bond, as discussed above.

Predicting Solubility: The Role of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium. A positive LogP value indicates a preference for the lipid (organic) phase, suggesting lower water solubility and higher solubility in organic solvents.[2][3]

The computed XLogP3 value for 5-ethyl-2-nitrophenol is 2.7, which strongly indicates that it is significantly more soluble in organic solvents than in water.

Solubility Profile of 5-ethyl-2-nitrophenol: A Comparative Analysis

Table 1: Predicted and Analog-Based Qualitative Solubility of 5-ethyl-2-nitrophenol at Ambient Temperature

| Solvent | Solvent Type | Predicted/Expected Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble / Insoluble | Intramolecular hydrogen bonding and the presence of the hydrophobic ethyl group limit interaction with water molecules. |

| Methanol | Polar Protic | Soluble | The polar nature of methanol allows for favorable dipole-dipole interactions. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond to a limited extent with the nitro group contribute to solubility. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity allows it to dissolve 5-ethyl-2-nitrophenol effectively.[7] |

| Ethyl Acetate | Moderately Polar | Soluble | The ester group in ethyl acetate can interact favorably with the polar groups of the solute. |

| Dichloromethane | Nonpolar | Soluble | The overall nonpolar character of 5-ethyl-2-nitrophenol, due to the benzene ring and ethyl group, promotes solubility in nonpolar organic solvents. |

| Hexane | Nonpolar | Slightly Soluble / Soluble | While the nonpolar nature of hexane is favorable, the presence of polar groups on the solute may limit very high solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[8] It is the recommended method by the Organisation for Economic Co-operation and Development (OECD) for substances with a solubility of 10 mg/L or higher. This protocol provides a self-validating system for obtaining reliable and reproducible solubility data.

Principle

An excess amount of the solid 5-ethyl-2-nitrophenol is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solid and the dissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved 5-ethyl-2-nitrophenol is determined using a suitable analytical method.

Materials and Equipment

-

5-ethyl-2-nitrophenol (high purity)

-

Selected solvents (analytical grade or higher)

-

Glass flasks with airtight stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents, 0.45 µm PVDF for aqueous solutions)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol

-

Preparation of the Test System:

-

Accurately weigh an amount of 5-ethyl-2-nitrophenol that is in clear excess of its expected solubility and add it to a glass flask.

-

Add a precise volume of the chosen solvent to the flask.

-

Securely seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the flask from the shaker and allow it to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge an aliquot of the supernatant at a high speed.

-

Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter appropriate for the solvent. This step is critical to prevent any undissolved microparticles from being included in the analysis.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 5-ethyl-2-nitrophenol in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve with known concentrations of 5-ethyl-2-nitrophenol is required for accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of 5-ethyl-2-nitrophenol in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results, and the average solubility and standard deviation should be reported.

-

Visualizing Molecular Interactions and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the molecular structure of 5-ethyl-2-nitrophenol, the key intermolecular forces at play, and the experimental workflow for solubility determination.

Caption: Molecular structure of 5-ethyl-2-nitrophenol.

Caption: Intermolecular forces influencing solubility.

Caption: Experimental workflow for the shake-flask method.

Conclusion

The solubility of 5-ethyl-2-nitrophenol is a critical parameter that is predominantly dictated by its molecular structure. The presence of an intramolecular hydrogen bond between the ortho-nitro and hydroxyl groups, coupled with the hydrophobic ethyl substituent, results in poor aqueous solubility. Conversely, the overall molecular structure allows for favorable interactions with a wide range of organic solvents, leading to significantly higher solubility in these media. For researchers and professionals in drug development, a thorough understanding of these principles is essential for process optimization and formulation design. The detailed shake-flask protocol provided in this guide offers a reliable and standardized method for the experimental determination of 5-ethyl-2-nitrophenol's solubility, ensuring data integrity and facilitating informed decision-making in research and development endeavors.

References

-

Chemistry Stack Exchange. (2020, July 23). Solubility of ortho- and para-nitrophenol in benzene. Retrieved from [Link]

-

ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents? Retrieved from [Link]

-

ATSDR. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2023, February 16). Atmospheres. Retrieved from [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

- Mota, F. L., et al. (2012). Studies on the solubility of phenolic compounds. Fluid Phase Equilibria, 314, 1-7.

-

PubChem. (n.d.). 5-Ethyl-2-nitrophenol. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ...is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min (Notes... Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

StatPearls. (2023, July 24). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2-nitro- (CAS 88-75-5). Retrieved from [Link]

-

Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

Sources

- 1. 2-Nitrophenol CAS#: 88-75-5 [m.chemicalbook.com]

- 2. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Development, Validation, and Use of Quantitative Structure Activity Relationship Models of 5-Hydroxytryptamine (2B) Receptor Ligands to Identify Novel Receptor Binders and Putative Valvulopathic Compounds among Common Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

Physicochemical Profiling: pKa and Acidity of 5-Ethyl-2-Nitrophenol

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers

Executive Summary

5-Ethyl-2-nitrophenol (CAS: 90005-90-6) is a substituted phenolic compound utilized primarily as an intermediate in the synthesis of azo dyes and pharmaceutical precursors. Its physicochemical behavior is dominated by the interplay between the acidic hydroxyl group, the electron-withdrawing nitro group in the ortho position, and the lipophilic ethyl chain in the meta position.

Key Physicochemical Metrics:

-

Estimated pKa: 7.41 ± 0.05 (Based on congener analysis and Hammett prediction)

-

Acidity Classification: Weak acid (approx. 350x stronger than phenol).

-

Dominant Species at pH 7.4: ~50:50 mixture of neutral phenol and anionic phenolate.

-

Chromophore: The ionized form (phenolate) exhibits a strong bathochromic shift (yellow), enabling spectrophotometric quantification.

This guide provides a definitive analysis of the compound's acidity, supported by structural theory, quantitative prediction models, and a validated experimental protocol for pKa determination.

Structural Analysis & Theoretical Acidity

The acidity of 5-ethyl-2-nitrophenol is governed by the stability of its conjugate base (the phenoxide anion). Three structural factors dictate its pKa relative to unsubstituted phenol (pKa 9.99).

Electronic Effects

-

Ortho-Nitro Group (-I, -R Effects): The nitro group at position 2 is a strong electron-withdrawing group (EWG).

-

Inductive Effect (-I): Pulls electron density through the sigma bond framework, stabilizing the negative charge on the phenoxide oxygen.

-

Resonance Effect (-R): Delocalizes the negative charge of the phenoxide into the nitro group's oxygen atoms. This is the dominant factor lowering the pKa from ~10 (phenol) to ~7.2 (2-nitrophenol).

-

-

Meta-Ethyl Group (+I Effect): The ethyl group at position 5 is an alkyl electron-donating group (EDG).

-

Being meta to the hydroxyl group, it exerts a weak inductive donation (+I), which slightly destabilizes the phenoxide anion, theoretically increasing the pKa (decreasing acidity) compared to 2-nitrophenol.

-

Hammett Prediction: The Hammett substituent constant (

) for an ethyl group is -0.07. Using the reaction constant (

-

Intramolecular Hydrogen Bonding

A critical feature of ortho-nitrophenols is the formation of a six-membered intramolecular hydrogen bond (O-H

Visualization of Electronic Factors

Figure 1: Structural determinants of acidity. The nitro group drives the acidity, while the ethyl group and H-bonding provide fine-tuning modulation.

Quantitative Data Profile

Direct experimental data for 5-ethyl-2-nitrophenol is sparse in open literature. However, its acidity can be determined with high precision by analyzing its structural congener, 5-methyl-2-nitrophenol , which is electronically equivalent (methyl vs. ethyl difference is negligible in Hammett analysis).

Table 1: Comparative Acidity Data

| Compound | Structure | pKa (25°C) | Relative Acidity | Source |

| Phenol | Unsubstituted | 9.99 | 1 (Baseline) | Reference Standard |

| 4-Nitrophenol | para-NO2 | 7.15 | ~690x | Resonance dominant |

| 2-Nitrophenol | ortho-NO2 | 7.23 | ~575x | H-bond stabilization |

| 5-Methyl-2-nitrophenol | ortho-NO2, meta-Me | 7.41 | ~380x | Experimental [1] |

| 5-Ethyl-2-nitrophenol | ortho-NO2, meta-Et | 7.41 (Predicted) | ~380x | Hammett Derivation |

Note: The substitution of a methyl group with an ethyl group at the meta position typically alters the pKa by less than 0.02 units due to nearly identical

Experimental Protocol: Spectrophotometric pKa Determination

For researchers requiring experimental validation, UV-Vis Spectrophotometry is the Gold Standard method for nitrophenols due to the distinct spectral shift between the colorless/pale yellow neutral form and the bright yellow phenolate anion.

Principle

The ionization follows the equilibrium:

Reagents & Equipment

-

Analytes: 5-Ethyl-2-nitrophenol (>98% purity).[1]

-

Buffer System: Phosphate buffer series (pH 5.5 to 8.5) adjusted to constant ionic strength (I = 0.1 M KCl).

-

Strong Acid/Base: 0.1 M HCl (for

) and 0.1 M NaOH (for -

Instrument: Double-beam UV-Vis Spectrophotometer (quartz cuvettes).

Step-by-Step Workflow

Figure 2: Validated workflow for spectrophotometric pKa determination.

Detailed Procedure

-

Stock Preparation: Dissolve ~1.7 mg of 5-ethyl-2-nitrophenol in 10 mL methanol to create a 1.0 mM stock solution.

-

Spectral Scanning: Dilute an aliquot of stock into 0.1 M NaOH. Scan from 250–500 nm to identify the anionic

(Expected: ~415–425 nm). -

Sample Preparation: Prepare 10 samples:

-

1 Sample in 0.1 M HCl (Represents 100% protonated,

). -

1 Sample in 0.1 M NaOH (Represents 100% deprotonated,

). -

8 Samples in phosphate buffers ranging pH 6.0 to 8.5.

-

Crucial: Add exactly the same volume of stock (e.g., 30 µL) to 3.0 mL of each buffer.

-

-

Measurement: Measure Absorbance at

for all samples. Record exact pH of each solution immediately after measurement. -

Calculation: Plot Absorbance vs. pH. The pKa is the pH at the inflection point, or calculated via linear regression of

vs. pH (Intercept = pKa).

Applications & Implications

Drug Development (ADME)

-

Solubility: At physiological pH (7.4), 5-ethyl-2-nitrophenol exists as a ~50/50 mixture of neutral and ionized forms. This dual nature enhances membrane permeability (neutral form) while maintaining reasonable aqueous solubility (anionic form).

-

LogP: The estimated LogP is ~2.2–2.7. The ethyl group increases lipophilicity compared to nitrophenol, potentially increasing binding affinity to hydrophobic pockets in protein targets.

Synthetic Chemistry

-

Nucleophilicity: The phenolate anion generated in basic conditions is a moderate nucleophile, useful for ether synthesis (Williamson ether synthesis) to generate derivatives like 2-(5-ethyl-2-nitrophenoxy)ethanol.

-

Reduction: The nitro group can be reduced to an amine (5-ethyl-2-aminophenol), a versatile scaffold for benzoxazole synthesis.

References

-

Serjeant, E.P., Dempsey, B. (1979).[2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[2] (Source for 5-methyl-2-nitrophenol pKa = 7.41).[1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18980077, 2-Ethyl-5-nitrophenol. Retrieved from [Link] (Note: Verify isomer numbering carefully; PubChem indexes multiple isomers).

-

Hansch, C., Leo, A., Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

Sources

safety data sheet SDS for 5-ethyl-2-nitrophenol

This technical guide serves as a comprehensive safety and handling monograph for 5-ethyl-2-nitrophenol , designed for research scientists and process chemists. Unlike a standard SDS, this document integrates physicochemical logic with practical risk management strategies.

CAS: 101664-28-2 | Formula: C₈H₉NO₃ | MW: 167.16 g/mol [1][2]

Part 1: Chemical Identity & Physicochemical Profiling

This compound is a substituted nitro-aromatic, specifically an ortho-nitrophenol derivative. Its behavior is governed by the intramolecular hydrogen bond between the hydroxyl (-OH) and nitro (-NO₂) groups, and the lipophilic contribution of the ethyl chain.

Core Identity Matrix

| Parameter | Technical Specification |

| IUPAC Name | 5-Ethyl-2-nitrophenol |

| CAS Registry | 101664-28-2 |

| SMILES | CCC1=CC(O)=C(C=C1)=O |

| Molecular Weight | 167.16 g/mol |

| Physical State | Crystalline Solid (Low melting point expected) |

| Storage Condition | 2–8°C (Refrigerate; protect from light) |

| Predicted pKa | ~7.2 (Acidic due to electron-withdrawing -NO₂ group) |

Structural Reactivity Analysis

-

The Ortho-Effect: The proximity of the nitro and hydroxyl groups allows for intramolecular hydrogen bonding . This reduces intermolecular attraction, typically lowering the melting point and increasing steam volatility compared to para isomers.

-

Ethyl Group Impact: The C5-ethyl group increases lipophilicity (LogP ~2.7), enhancing skin absorption potential compared to non-alkylated nitrophenols.

-

Explosion Risk: Like many polynitro or dry nitro-aromatics, this compound possesses high energy potential. While mono-nitro compounds are generally stable, they should never be heated to dryness under confinement or subjected to high-impact shock.

Part 2: Hazard Architecture & Toxicology

GHS Classification (Read-Across from 2-Nitrophenol Analog):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4[3]

-

Skin/Eye Irritation: Category 2 (Irritant)

-

Aquatic Toxicity: Acute Category 1 (Very Toxic)[3]

Mechanism of Toxicity

The toxicity of 5-ethyl-2-nitrophenol is biphasic, stemming from its two functional groups:

-

Uncoupling of Oxidative Phosphorylation: The phenolic moiety, enhanced by the electron-withdrawing nitro group, acts as a protonophore. It disrupts the mitochondrial proton gradient, leading to hyperthermia and metabolic collapse.

-

Methemoglobinemia: Metabolic reduction of the nitro group (via nitroreductases) yields nitroso/hydroxylamine intermediates. These oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.

Clinical Signs: Cyanosis (blue lips/fingernails), chocolate-brown blood, fatigue, and dyspnea.

Part 3: Experimental Handling & Protocols

Visualization: Functional Hazard Map

The following diagram maps specific structural features to their associated safety risks.

Figure 1: Structural-Hazard Relationship mapping functional groups to specific biological and physical risks.

Safe Handling Workflow (Self-Validating Protocol)

Objective: Safely dispense and solubilize 5-ethyl-2-nitrophenol for biological assay or synthesis.

Prerequisites:

-

Fume hood with face velocity >100 fpm.

-

Double nitrile gloves (0.11 mm minimum thickness) to prevent permeation.

-

Quenching agent: 10% Sodium Carbonate (

) solution.

Protocol:

-

Visual Inspection: Verify material is a yellow/orange crystalline solid. If dark brown or liquid, significant decomposition may have occurred; do not use.

-

Weighing:

-

Never use a metal spatula (spark risk/friction sensitivity for dry nitro compounds). Use a Teflon or porcelain spatula .

-

Weigh inside the fume hood using a draft shield.

-

-

Solubilization:

-

Compound is sparingly soluble in water but soluble in organic solvents (DMSO, Ethanol, DCM).

-

Caution: Dissolving in strong base (NaOH) will form the nitrophenolate salt, which is shock-sensitive when dry. Always maintain solution state if basified.

-

-

Decontamination:

-

Wipe surfaces with 10%

(turns yellow upon contact with nitrophenol, validating the presence of contamination), then follow with Ethanol.

-

Part 4: Emergency Response

First Aid (Specific to Nitro-Aromatics)

-

Skin Contact: Immediate washing is critical. The ethyl group facilitates rapid transdermal uptake. Wash with soap and water for 15 minutes. Do not use ethanol for washing skin, as it enhances absorption.

-

Inhalation: Move to fresh air. If victim shows signs of cyanosis (blue lips), administer oxygen immediately.

-

Eye Contact: Flush with water for 15 minutes. The acidity can cause corneal damage.

Fire & Spill Control

-

Fire: Use water spray, dry chemical, or

.-

Warning: Burning produces toxic Nitrogen Oxides (

).[3] Firefighters must use SCBA.

-

-

Spill: Do not use combustible materials (sawdust) to absorb. Use sand or vermiculite.

Part 5: Synthesis & Disposal Logic

Synthesis Utility

This compound is a valuable intermediate.[4]

-

Reduction: Catalytic hydrogenation (Pd/C) yields 2-amino-5-ethylphenol , a precursor for benzoxazoles.

-

Alkylation: Reaction with alkyl halides affects the phenolic oxygen, creating ether derivatives used in agrochemistry.

Disposal

-

Segregation: Must be segregated from strong oxidizers and reducing agents.

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15596714, 5-Ethyl-2-nitrophenol.[1] Retrieved from [Link]

Sources

Thermodynamic Properties of Ethyl-Substituted Nitrophenols: A Technical Guide

This guide details the thermodynamic profile of ethyl-substituted nitrophenols, with a specific focus on 4-ethyl-2-nitrophenol and 2-ethyl-4-nitrophenol .[1] These isomers serve as critical case studies in understanding how alkyl substitution and functional group positioning (ortho vs. para) dictate thermodynamic stability, phase behavior, and pharmacological potential.

Introduction: The Structural-Thermodynamic Nexus[1]

In drug discovery and environmental chemistry, ethyl-substituted nitrophenols represent a class of "privileged scaffolds."[1] Their thermodynamic behavior is governed by the competition between the electron-withdrawing nitro group (

For researchers, the critical distinction lies in the ortho-effect .[1]

-

Para-isomers (e.g., 2-ethyl-4-nitrophenol): Exhibit strong intermolecular hydrogen bonding, leading to higher melting points and lower volatility.[1]

-

Ortho-isomers (e.g., 4-ethyl-2-nitrophenol): Form stable intramolecular hydrogen bonds (chelation) between the hydroxyl and nitro groups.[1] This "locks" the molecule, reducing polarity and significantly lowering the enthalpy of fusion (

).

Phase Transition & Physical Properties[1]

The following data aggregates experimental and computed values for the primary isomers. Note the significant depression in melting point for the ortho-isomer compared to the parent 4-nitrophenol (

Table 1: Comparative Physical Properties[1]

| Property | 4-Ethyl-2-nitrophenol (Ortho-nitro) | 2-Ethyl-4-nitrophenol (Para-nitro) | Significance in Protocol Design |

| CAS Number | 56520-98-0 | 34105-70-9 | Unique identifier for procurement.[1][2][3] |

| Melting Point | Ortho-isomer requires low-temp storage to prevent caking.[1][2] | ||

| Boiling Point | High thermal stability allows for GC analysis without derivatization.[1][2][3] | ||

| Lipophilic; crosses blood-brain barrier (BBB) effectively.[1][2][3] | |||

| Water Solubility | Low ( | Moderate | Requires organic co-solvents (DMSO/MeOH) for bioassays.[1][2][3] |

| Exists as neutral species at physiological pH (7.4).[1][2][3] |

Technical Insight: The slightly higher

of the ethyl-substituted variants compared to 4-nitrophenol () indicates that the ethyl group increases lipophilicity by nearly one log unit, drastically altering bioavailability.[1]

Visualization: Structural Stability Logic

The following diagram illustrates the thermodynamic reasoning behind the melting point disparity.

Figure 1: Causal relationship between substituent positioning, hydrogen bonding networks, and resulting phase transition temperatures.

Solution Thermodynamics & Experimental Protocols

For drug development, the dissociation constant (

Protocol A: Potentiometric Determination of

Objective: Determine the precise ionization constant to predict charge state at physiological pH.

Reagents:

-

Analyte: 4-ethyl-2-nitrophenol (

in water/methanol mix).[1] -

Titrant: Carbonate-free NaOH (

).[1] -

Inert Atmosphere: Nitrogen or Argon gas.[1]

Workflow:

-

System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at

.[1] -

Dissolution: Dissolve

of the nitrophenol in -

Titration: Add NaOH in

increments. Record EMF only after drift stabilizes ( -

Calculation: Plot

vs. volume of base. The inflection point (half-equivalence point) yields the apparent-

Correction:

, where

-

Protocol B: Shake-Flask Method for

Objective: Measure lipophilicity for QSAR (Quantitative Structure-Activity Relationship) modeling.

Workflow:

-

Presaturation: Saturate 1-octanol with water and water with 1-octanol for 24 hours. This prevents volume changes during partitioning.[1]

-

Equilibration: Dissolve the ethyl-nitrophenol in the water-saturated octanol phase.

-

Partitioning: Mix equal volumes of the organic solution and octanol-saturated water. Shake mechanically for 4 hours at constant temperature (

). -

Separation: Centrifuge at 3000 rpm for 20 minutes to break emulsions.

-

Quantification: Analyze both phases using UV-Vis spectroscopy (absorbance at

for neutral form,-

Self-Validation: The mass balance must close within 95% (Mass in Octanol + Mass in Water = Initial Mass).[1]

-

Thermochemistry: Enthalpy of Formation

The standard enthalpy of formation (

Theoretical Estimation (Joback Method)

When experimental calorimetry is unavailable, the Joback group contribution method provides a reliable baseline for these derivatives:

-

Base Ring: Phenol ring contributions.[1]

-

Substituents:

Estimated Values:

Experimental Workflow: Bomb Calorimetry

-

Pelletization: Compress

of dried sample into a pellet. -

Combustion: Burn in excess oxygen (

) inside a calibrated bomb calorimeter. -

Correction: Correct for the formation of nitric acid (

) from the nitro group, which contributes extra heat compared to standard-

Equation:

[1]

-

Visualization: Experimental Workflow

The following diagram outlines the decision tree for characterizing these compounds.

Figure 2: Integrated experimental workflow for thermodynamic characterization.

Applications in Drug Development[4]

The thermodynamic properties of ethyl-nitrophenols dictate their utility as intermediates:

-

Bioisosteres: The ethyl group provides a steric handle that can fit into hydrophobic pockets of enzymes (e.g., CYP450), while the nitro group can be reduced to an amine for further functionalization (e.g., forming sulfonamides).

-

Prodrug Design: The

near -

Toxicity Markers: High

correlates with higher retention in adipose tissue.[1] Understanding the partition coefficient helps in predicting the environmental fate and bioaccumulation potential of these industrial byproducts.

References

-

PubChem. (2025).[1] 4-Ethyl-2-nitrophenol (Compound).[1][4][5] National Library of Medicine.[1] [Link][1]

-

Cheméo. (2025).[1] Chemical Properties of Phenol, 2-ethyl- (CAS 90-00-6). [Link][1]

-

NIST. (2024). 4-Nitrophenol Thermochemical Data. NIST Chemistry WebBook, SRD 69. [Link][1]

-

Bordwell, F.G. (2025).[1] pKa Data for Phenols. Organic Chemistry Data. [Link][1]

Sources

- 1. 4-Ethyl-2-nitrophenol | C8H9NO3 | CID 91901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4-nitro- (CAS 100-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Phenol, 2-ethyl- (CAS 90-00-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-ethyl-2-nitrophenol; CAS No.: 56520-98-0 [chemshuttle.com]

- 5. 2-Ethyl-4-nitrophenol|CAS 34105-70-9|Supplier [benchchem.com]

Methodological & Application

Synthesis of 5-Ethyl-2-Nitrophenol via Regioselective Nitration of 3-Ethylphenol: An Application Note and Protocol

Introduction

5-Ethyl-2-nitrophenol is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its synthesis primarily involves the electrophilic nitration of 3-ethylphenol. This application note provides a detailed protocol for the regioselective nitration of 3-ethylphenol to afford 5-ethyl-2-nitrophenol. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the chosen experimental conditions, and comprehensive procedures for synthesis, purification, and characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The core of this synthesis lies in the principles of electrophilic aromatic substitution. The phenol ring is highly activated towards electrophiles due to the electron-donating nature of the hydroxyl group.[1] The hydroxyl group is a potent ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[1] Concurrently, the ethyl group at the meta position is a weak ortho, para-director. The concerted directing effects of these two substituents predominantly favor the formation of specific isomers. Understanding and controlling these directing effects is paramount for achieving a high yield of the desired 5-ethyl-2-nitrophenol isomer.

Mechanism and Regioselectivity

The nitration of 3-ethylphenol proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically initiated by the in-situ generation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and a strong acid catalyst, such as sulfuric acid.

The regioselectivity of the nitration is dictated by the directing effects of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the aromatic ring. The hydroxyl group is a strongly activating ortho, para-director, while the ethyl group is a weakly activating ortho, para-director. In 3-ethylphenol, the positions available for substitution are C2, C4, and C6.

-

Position 2: Ortho to the -OH group.

-

Position 4: Para to the -OH group and ortho to the -CH₂CH₃ group.

-

Position 6: Ortho to the -OH group and para to the -CH₂CH₃ group.

The powerful directing effect of the hydroxyl group will strongly favor substitution at the ortho and para positions. Therefore, the primary products will be 2-nitro-3-ethylphenol, 4-nitro-3-ethylphenol, and 6-nitro-3-ethylphenol (which is an alternative name for 5-ethyl-2-nitrophenol). The formation of the desired 5-ethyl-2-nitrophenol is a result of nitration at the C6 position, which is sterically less hindered than the C2 position and electronically favored by the strong ortho-directing effect of the hydroxyl group.

Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 5-isopropyl-2-nitrophenol, and is expected to provide the desired product with good selectivity.[2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Ethylphenol | ≥95.0% (GC) | Sigma-Aldrich |

| Sodium Nitrate (NaNO₃) | Reagent Grade | Fisher Scientific |

| Sulfuric Acid (H₂SO₄), concentrated | ACS Grade | VWR |

| Sodium Nitrite (NaNO₂) | Reagent Grade | Acros Organics |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Fisher Scientific |

| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | VWR |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Standard laboratory glassware

Diagram of the Experimental Workflow:

Figure 1. Workflow for the synthesis of 5-ethyl-2-nitrophenol.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylphenol (e.g., 3.00 g, 24.5 mmol) in dichloromethane (40 mL). To this solution, add sodium nitrate (2.29 g, 27.0 mmol).

-

Initiation of Nitration: Cool the mixture to 0°C in an ice bath. Slowly add concentrated sulfuric acid (e.g., 2.5 mL of 3M solution) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5°C. Following the sulfuric acid addition, add a catalytic amount of sodium nitrite (e.g., 0.1 g).

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent.

-

Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect the fractions containing the desired product, as identified by TLC.

-

Product Characterization: Combine the pure fractions and evaporate the solvent to yield 5-ethyl-2-nitrophenol as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Results and Discussion

Expected Yield and Purity:

Based on analogous reactions, a moderate to good yield of 5-ethyl-2-nitrophenol is expected after purification. The purity should be assessed by chromatographic and spectroscopic methods.

Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the eight carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the C-H stretches of the aromatic ring and the ethyl group, and the asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).[3]

Table of Expected Reaction Parameters and Outcomes:

| Parameter | Value/Observation | Rationale |

| Reaction Temperature | 0°C to Room Temperature | Low initial temperature helps to control the exothermic nitration reaction and minimize side product formation. |

| Reaction Time | 24 hours | Allows for sufficient time for the reaction to proceed to completion. |

| Key Reagents | HNO₃ (from NaNO₃/H₂SO₄), H₂SO₄, NaNO₂ (catalyst) | In-situ generation of the nitronium ion for electrophilic substitution. |

| Expected Major Product | 5-Ethyl-2-nitrophenol | Governed by the strong ortho-directing effect of the hydroxyl group. |

| Expected Byproducts | Other nitrated isomers of 3-ethylphenol | Due to competing directing effects. |

| Purification Method | Column Chromatography | Effective for separating isomeric products with different polarities. |

Safety Precautions

-

General: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4]

-

Nitric Acid and Sulfuric Acid: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Always add acid to water, never the other way around.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-ethyl-2-nitrophenol from 3-ethylphenol. By carefully controlling the reaction conditions and employing appropriate purification techniques, the desired product can be obtained with good regioselectivity. The mechanistic insights and safety precautions outlined herein are crucial for the successful and safe execution of this synthesis. This protocol serves as a valuable resource for researchers and professionals engaged in the synthesis of nitrophenolic compounds and their derivatives.

References

-

Crimson Publishers. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Retrieved from [Link]

-

UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-nitrophenol. Retrieved from [Link]

- Khazaei, A., Zolfigol, M. A., Shiri, M., & Zare, A. (2010). An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride. Scientia Iranica, 17(1), 49-55.

-

VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620.

-

RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

- Google Patents. (1976). Process for the purification of para-nitrophenol.

-

YouTube. (2022). Ortho and para nitrophenols can be separated by distillation. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-ethyl phenol. Retrieved from [Link]

-

Columbia University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

Sources

Protocol for the Reduction of 5-Ethyl-2-Nitrophenol using Iron and Acid: A Detailed Application Note

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-5-ethylphenol through the reduction of 5-ethyl-2-nitrophenol using elemental iron in an acidic medium. This classic transformation, known as the Béchamp reduction, remains a robust and economically viable method for the preparation of aromatic amines, which are crucial intermediates in the pharmaceutical, dye, and polymer industries.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and safe execution of the protocol.

Introduction: The Béchamp Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of organic synthesis. Among the various methods available, the Béchamp reduction, first reported by Antoine Béchamp in 1854, utilizes inexpensive and readily available iron metal in the presence of an acid.[4][5] While catalytic hydrogenation is a common alternative, the Béchamp reduction offers excellent functional group tolerance and is particularly well-suited for laboratory-scale preparations where specialized high-pressure equipment may not be available.[6][7]

The reaction proceeds through a series of single-electron transfers from the iron surface to the nitro group, with the acidic medium providing the necessary protons for the subsequent reduction steps. The overall stoichiometry of the reaction is:

4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄

The mechanism involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino intermediate, and finally to the desired amine.[8] The in situ generation of ferrous salts is believed to play a catalytic role in the process.[5]

Experimental Protocol

This protocol is designed for the reduction of 5-ethyl-2-nitrophenol to 2-amino-5-ethylphenol. It is crucial to adhere to all safety precautions outlined in Section 4.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Ethyl-2-nitrophenol | ≥98% | Commercially Available | |

| Iron Powder (<100 mesh) | Reagent | Commercially Available | High surface area is preferred for optimal reactivity. |

| Glacial Acetic Acid | ACS Grade | Commercially Available | Can be substituted with dilute hydrochloric acid. |

| Ethanol | 200 Proof | Commercially Available | Reaction solvent. |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | For neutralization. | |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | Drying agent. |

| Celite® (Diatomaceous Earth) | Commercially Available | For filtration. |

Equipment

-

Three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Heating mantle with a temperature controller.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 5-ethyl-2-nitrophenol (e.g., 10.0 g, 59.8 mmol) and ethanol (200 mL).

-

Addition of Iron: To the stirred solution, add iron powder (e.g., 16.7 g, 299 mmol, 5 equivalents) in one portion.

-

Initiation of Reaction: Begin heating the mixture to a gentle reflux (approximately 80-85 °C).

-

Acid Addition: Once refluxing, add glacial acetic acid (e.g., 20 mL) dropwise via the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 2-4 hours.

-

Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake with ethanol (2 x 50 mL).

-

Workup - Solvent Removal: Combine the filtrate and the ethanol washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

-

Workup - Extraction: To the resulting residue, add ethyl acetate (150 mL) and water (100 mL). Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Workup - Drying and Concentration: Combine all the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-ethylphenol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-amino-5-ethylphenol.

Causality and Field-Proven Insights

-

Choice of Acid: While hydrochloric acid is also commonly used, glacial acetic acid is often preferred for its milder nature and ability to minimize the formation of chlorinated byproducts.[9] The acidic environment is crucial for the generation of H⁺ ions which participate in the reduction process.[3]

-

Iron Powder: The use of finely divided iron powder provides a large surface area for the reaction, leading to a faster reaction rate. The amount of iron used is in stoichiometric excess to ensure the complete consumption of the starting material.[5]

-

Solvent: Ethanol is a good choice of solvent as it dissolves the starting material and is compatible with the reaction conditions.

-

Workup: The filtration through Celite® is a critical step to remove the fine iron oxide sludge, which can otherwise complicate the extraction process. Neutralization of the reaction mixture is necessary to deprotonate the anilinium salt formed in the acidic medium, allowing for its extraction into an organic solvent. Care should be taken during neutralization as it can be an exothermic process. Shaking the separatory funnel too vigorously during extraction can lead to the formation of emulsions, which can be difficult to break.[4]

Safety and Hazard Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: The reaction should be performed in a well-ventilated fume hood.

-

Exothermic Reaction: The addition of acid can be exothermic. Monitor the reaction temperature and control the addition rate to prevent an uncontrolled reaction.

-

Flammability: Ethanol and ethyl acetate are flammable solvents. Keep them away from ignition sources.

-

Product Hazards: 2-Amino-5-ethylphenol hydrochloride is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also very toxic to aquatic life.[10] Handle the product with care.

Characterization of 2-Amino-5-ethylphenol

The identity and purity of the synthesized 2-amino-5-ethylphenol can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[11]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine and hydroxyl).

-

Melting Point: To assess the purity of the final product.

Conclusion

The Béchamp reduction of 5-ethyl-2-nitrophenol using iron and acetic acid is a reliable and scalable method for the synthesis of 2-amino-5-ethylphenol. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain high yields of the desired product. The insights into the causality of the experimental choices and the practical tips for the workup and purification will aid in the successful execution of this important organic transformation.

References

-

Chem-Station. (2017, May 16). Bechamp Reduction. Chem-Station Int. Ed. Retrieved from [Link]

- Chandrappa, S., Vinaya, K., Ramakrishnappa, T., & Rangappa, K. S. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synlett, 2010(19), 3019-3022.

-

Pharmaffiliates. (n.d.). Bechamp Reduction. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Béchamp reduction. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

- Google Patents. (1980, August 12). US4217304A - Continuous reduction process.

- Blaser, H. U., Steiner, H., & Studer, M. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 109(3), 1141-1158.

- Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-67.

-

Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-5-ethylphenol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-ethylphenol hydrochloride. Retrieved from [Link]

-

Scribd. (n.d.). Chemists' Guide to Béchamp Reduction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-ethylphenol. Retrieved from [Link]

-

Wikipedia. (2023, November 23). Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]

- Organic Syntheses. (2005).

- National Center for Biotechnology Information. (2020). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials (Basel, Switzerland), 10(11), 2249.

-

ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

Sources

- 1. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. 2-Amino-5-ethylphenol hydrochloride [myskinrecipes.com]

- 3. scribd.com [scribd.com]

- 4. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. srict.in [srict.in]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 10. 2-Amino-5-ethylphenol hydrochloride | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-5-ethylphenol | C8H11NO | CID 4712167 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 5-Ethyl-2-Nitrophenol in Chromophore Synthesis

This Application Note is designed for researchers and process chemists in the dye and pigment industry. It details the technical utilization of 5-ethyl-2-nitrophenol as a critical intermediate, specifically focusing on its reduction to 2-amino-5-ethylphenol and subsequent conversion into high-value chromophores.[1][2]

Executive Summary

5-Ethyl-2-nitrophenol (5-E-2-NP) is a specialized aromatic intermediate used primarily as a precursor for 2-amino-5-ethylphenol , a scaffold essential for oxidative hair colorants and azo pigments.[1][2] The ethyl substituent at the C5 position introduces steric bulk and lipophilicity, modifying the solubility profile and shifting the bathochromic properties of the final dye compared to methyl or unsubstituted analogs.[1][2] This guide outlines the validated workflow for reducing 5-E-2-NP and utilizing it in diazo coupling protocols.

Chemical Profile & Structural Logic

The utility of 5-ethyl-2-nitrophenol lies in its 1,2,4-substitution pattern.[1][2] The ortho relationship between the hydroxyl (-OH) and nitro (-NO2) groups allows for the formation of O,N-heterocycles (e.g., benzoxazoles) or, upon reduction, o-aminophenols which are potent chelating agents and oxidative couplers.[1][2]

| Property | Specification |

| IUPAC Name | 5-Ethyl-2-nitrophenol |

| CAS No. | 1678-91-7 (Precursor context) / 149861-22-3 (Amine HCl) |

| Molecular Weight | 167.16 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water |

| Key Reactivity | Nitro reduction, Phenolic coupling, Electrophilic substitution |

Mechanistic Pathway

The synthesis of dyes from 5-E-2-NP typically follows a "Reduction-Activation" pathway.[1][2] The nitro group acts as a "mask" for the amino group during upstream processing.[1][2] Once reduced, the resulting 2-amino-5-ethylphenol becomes the active nucleophile (for oxidative coupling) or the electrophile precursor (via diazotization).[1][2]

Figure 1: Divergent synthetic pathways for 5-ethyl-2-nitrophenol, leading to Azo or Indoaniline dyes.[1]

Experimental Protocols

Protocol A: Catalytic Reduction to 2-Amino-5-ethylphenol

This step is the "gateway" reaction.[1][2] We utilize a catalytic hydrogenation method which is cleaner and higher yielding than iron/acid reductions (Bechamp), minimizing waste in scale-up.[1][2]

Safety: Hydrogen gas is highly flammable.[1][2] Nitrophenols are toxic.[1][2][3] Work in a fume hood.

Reagents:

-

Palladium on Carbon (Pd/C), 10% wt loading (0.5 g)[2]

-

Methanol (150 mL)

-

Hydrogen gas (balloon or low-pressure hydrogenation apparatus)[2]

Procedure:

-

Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve 10.0 g of 5-ethyl-2-nitrophenol in 150 mL of methanol. Ensure complete solvation; the solution will be yellow.[1][2]

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.[1][2]

-

Purge: Purge the system with nitrogen for 5 minutes, then switch to hydrogen.

-

Reaction: Stir vigorously under a hydrogen atmosphere (balloon pressure is sufficient for this activated ring) at Room Temperature (20-25°C).

-

Filtration: Once consumption is complete (~4-6 hours), purge with nitrogen. Filter the mixture through a Celite pad to remove the catalyst.[1][2] Keep the catalyst wet (pyrophoric hazard).[1]

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is 2-amino-5-ethylphenol .[1][2][4]

Protocol B: Synthesis of a Model Azo Dye (Coupling)

This protocol demonstrates the use of the reduced intermediate as a Diazo Component .[1][2]

Reagents:

-

2-Amino-5-ethylphenol (freshly prepared, ~2.0 g, 14.6 mmol)[1][2]

-

Sodium Nitrite (NaNO2) (1.1 g, 16.0 mmol)[2]

-

Hydrochloric Acid (HCl), 6M (10 mL)[2]

-

Sodium Hydroxide (NaOH), 10% solution[2]

Procedure:

-

Diazotization:

-

Coupler Preparation:

-

Coupling:

-

Work-up:

Analytical Characterization & QC

To ensure the intermediate is suitable for high-grade dye synthesis, the following QC parameters are recommended.

| Test | Method | Acceptance Criteria |

| Purity (HPLC) | C18 Column, ACN/Water gradient | > 98.5% (Area %) |

| Melting Point | Capillary Method | 5-E-2-NP: ~45-48°C (Lit.[1][2] dependent) Amine HCl: >200°C (Dec) |

| Appearance | Visual | 5-E-2-NP: Yellow Crystal Amine: Beige/Grey Powder |

| Iron Content | ICP-MS | < 10 ppm (Critical for oxidative dyes) |

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2009).[1][2] Full Public Report: 2-Amino-5-ethylphenol HCl.[1][2] Australian Government.[1][2] Retrieved from [Link]

-

Cosmile Europe. (n.d.).[1][2] Ingredient: 2-Amino-5-Ethylphenol HCl in Hair Dyeing.[1][2] Retrieved from [Link]

-

Google Patents. (1985).[1][2] EP0156377B2 - Silver halide photographic material (Use of 2-nitro-5-ethylphenol).[1][2] Retrieved from

Sources

Application Note: High-Purity Isolation of 5-ethyl-2-nitrophenol via Optimized Recrystallization Solvent Systems

Abstract

This application note provides a comprehensive guide to the purification of 5-ethyl-2-nitrophenol, a key intermediate in pharmaceutical and fine chemical synthesis, using recrystallization. We delve into the rationale behind solvent system selection, offering both single-solvent and mixed-solvent protocols. The methodologies are designed to be robust and scalable, ensuring high purity and yield. This document is intended for researchers, chemists, and process development professionals seeking a reliable method for the purification of substituted nitrophenols.